2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide
Description
2-(4-Fluorophenoxy)-N-(quinolin-8-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted at the second carbon with a 4-fluorophenoxy group and an amide linkage to a quinolin-8-yl moiety.
Properties
Molecular Formula |
C18H15FN2O2 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-quinolin-8-ylpropanamide |
InChI |
InChI=1S/C18H15FN2O2/c1-12(23-15-9-7-14(19)8-10-15)18(22)21-16-6-2-4-13-5-3-11-20-17(13)16/h2-12H,1H3,(H,21,22) |
InChI Key |
JUDVKOXMYOBOES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1N=CC=C2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate halogenated reagent to form the 4-fluorophenoxy intermediate.
Quinoline Derivative Preparation: The quinoline derivative is synthesized separately through a series of reactions starting from aniline or other suitable precursors.
Coupling Reaction: The final step involves coupling the 4-fluorophenoxy intermediate with the quinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired 2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl ketones, while reduction could produce quinolinyl alcohols.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide include:
2-(3-Trifluoromethylphenyl)-N-(quinolin-8-yl)-3-(trimethylsilyl)propanamide: Features a 3-(trifluoromethyl)phenyl substituent and a trimethylsilyl (TMS) group, enhancing lipophilicity and steric bulk .
2-(4-Methoxyphenyl)-N-(quinolin-8-yl)propanamide (5h): Substituted with an electron-donating methoxy group, altering electronic properties compared to the fluorophenoxy variant .
2-(4-Fluorophenyl)-N-(quinolin-8-yl)-3-(trimethylsilyl)propanamide: Differs in linkage (phenyl vs. phenoxy) and includes a TMS group, impacting solubility and metabolic stability .
S-1 (3-(4-Fluorophenoxy)-2-hydroxy-2-methylpropanamide): Shares the 4-fluorophenoxy group but includes a hydroxy-methyl moiety and a nitro-trifluoromethylphenyl amide, suggesting divergent pharmacokinetic profiles .
Spectroscopic Data Comparison
The table below highlights NMR and HRMS data for select analogues (target compound data unavailable in provided evidence):
Observations :
- Electron-withdrawing groups (e.g., -CF₃, -F) deshield adjacent protons, shifting aromatic ¹H NMR signals downfield compared to electron-donating groups (e.g., -OCH₃) .
- The quinoline NH signal appears broad (δ ~8.8–9.9 ppm) across analogues, consistent with hydrogen bonding or restricted rotation .
Physicochemical Properties
- Molecular Weight: TMS-containing analogues (e.g., 456.14 Da ) are heavier than non-silylated derivatives (e.g., 378.18 Da for 5h ). The target compound’s estimated molecular weight is ~345 Da (C₁₉H₁₆FN₂O₂).
- The 4-fluorophenoxy group in the target compound may offer a balance between polarity and metabolic stability compared to -CF₃ or -OCH₃ .
- Synthetic Utility: Non-silylated derivatives (e.g., 5h ) are synthesized via palladium-catalyzed coupling or nucleophilic substitution, whereas TMS analogues require additional silylation steps .
Biological Activity
2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide can be illustrated as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 273.29 g/mol
The presence of the fluorophenoxy group and quinoline moiety contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that 2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide exhibits various biological activities, including:
Antitumor Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability:
| Concentration (µM) | Viable Cells (%) |
|---|---|
| 5 | 58.48 |
| 10 | 45.22 |
| 20 | 21.24 |
The IC values for the compound were found to be approximately 8.47 µM for MCF-7 cells and 9.22 µM for HeLa cells, indicating potent anticancer activity (Table 1).
Anticonvulsant Properties
In models assessing anticonvulsant activity, derivatives similar to 2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide demonstrated effectiveness against induced seizures. For instance, compounds with similar structural motifs showed median effective doses (ED) ranging from 11.4 mg/kg to 15.2 mg/kg in PTZ-induced seizure models, suggesting a mechanism involving modulation of GABA receptors and sodium channel blockade.
The mechanisms through which 2-(4-fluorophenoxy)-N-(quinolin-8-yl)propanamide exerts its biological effects are still under investigation. However, several hypotheses include:
- GABAergic Modulation : Similar compounds have been shown to enhance GABA receptor activity, which is crucial for anticonvulsant effects.
- Inhibition of Tumor Growth : The ability to inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis, has been suggested based on docking studies with related compounds.
Case Studies
A series of studies have investigated the biological activity of related compounds:
- Anticancer Study : A study on a structurally similar compound demonstrated significant inhibition of tumor growth in vivo using chick chorioallantoic membrane assays.
- Anticonvulsant Study : Another study reported that certain derivatives exhibited significant anticonvulsant activity in both MES and PTZ models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
